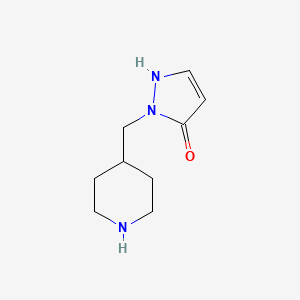
1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C9H15N3O and its molecular weight is 181.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Potential
Research indicates that pyrazole derivatives, including 1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol, exhibit notable anticancer properties. Various studies have demonstrated that compounds containing the pyrazole structure can inhibit the proliferation of multiple cancer cell lines, such as:
- Breast Cancer : In vitro studies have shown effectiveness against MDA-MB-231 cells.
- Liver Cancer : Compounds have been tested on HepG2 cell lines.
- Other Cancers : Activity has been noted against lung, colorectal, renal, and pancreatic cancers .
The mechanism of action often involves the inhibition of key proteins associated with cancer cell growth, including topoisomerase II and various kinases involved in signaling pathways related to cancer progression .
Anti-inflammatory and Analgesic Activities
The compound has also been explored for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases. The inhibition of pro-inflammatory cytokines has been observed in related studies .
Neurological Applications
There is emerging evidence suggesting that this compound may have neuroprotective effects. Its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Research into similar compounds has shown potential in ameliorating cognitive decline by targeting neuroinflammatory processes .
Case Studies and Research Findings
Propiedades
Número CAS |
2092795-87-2 |
|---|---|
Fórmula molecular |
C9H15N3O |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
2-(piperidin-4-ylmethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C9H15N3O/c13-9-3-6-11-12(9)7-8-1-4-10-5-2-8/h3,6,8,10-11H,1-2,4-5,7H2 |
Clave InChI |
RLHBHLVRENRJQA-UHFFFAOYSA-N |
SMILES |
C1CNCCC1CN2C(=O)C=CN2 |
SMILES canónico |
C1CNCCC1CN2C(=O)C=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















